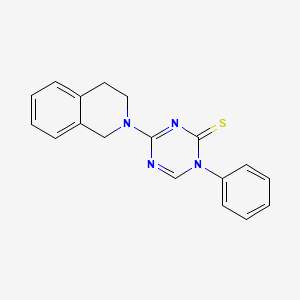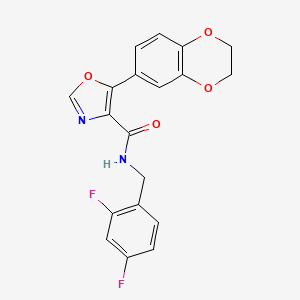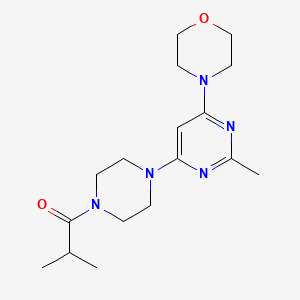
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazine ring fused with a dihydroisoquinoline moiety and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired product . The use of Lewis acids such as FeCl3 can further enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.
化学反応の分析
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research . The compound binds to the enzyme’s active site, occupying the oxyanion hole and interacting with hydrophobic pockets, thereby inhibiting its activity .
類似化合物との比較
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of AKR1C3.
2,3-Dihydroquinazolin-4(1H)-one: A nitrogen-containing heterocyclic compound with applications in drug development.
Uniqueness
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione is unique due to its combination of a triazine ring, dihydroisoquinoline moiety, and thione group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H16N4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C18H16N4S/c23-18-20-17(19-13-22(18)16-8-2-1-3-9-16)21-11-10-14-6-4-5-7-15(14)12-21/h1-9,13H,10-12H2 |
InChIキー |
QXGWSIHXUGSMIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=S)N(C=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide](/img/structure/B11046194.png)
![9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046200.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![5-[(3-chloro-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11046225.png)
![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(thiophen-2-ylmethyl)leucinamide](/img/structure/B11046229.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione](/img/structure/B11046235.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11046236.png)
![Benzo[b]phenazine-6,11-dione](/img/structure/B11046238.png)
![N-(2-methoxyphenyl)-2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11046239.png)